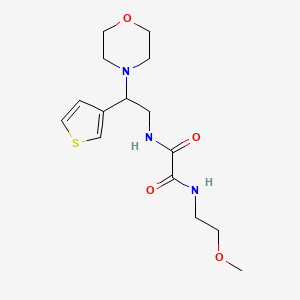
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as MORPH, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MORPH is a small molecule that belongs to the class of oxalamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
KCNQ2 Potassium Channel Opener
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has been identified as a KCNQ2 potassium channel opener. A study by Wu et al. (2003) found that a similar compound was effective in reducing cortical spreading depressions in a rat model of migraine, suggesting potential applications in migraine treatment (Wu et al., 2003).
Complexation with Metals
Research by Singh et al. (2000) explored the complexation of a related compound with palladium(II) and mercury(II). This research could be relevant for the development of new materials or catalysts in chemical processes (Singh et al., 2000).
Condensation Reactions in Organic Chemistry
The compound has been studied in the context of condensation reactions. Kosterina et al. (2009) investigated the condensation of related compounds, leading to products with potential applications in organic synthesis (Kosterina et al., 2009).
Synthesis of Novel Compounds
Fathalla et al. (2002) researched the synthesis of new compounds involving morpholine, which could contribute to the development of new pharmaceuticals or materials (Fathalla et al., 2002).
Reaction Studies
Molchanov et al. (2001) studied the reactions of methoxycarbonylcarbene with similar compounds, which is significant for understanding chemical reaction mechanisms and could lead to novel synthetic methods (Molchanov et al., 2001).
Herbicidal Activities
Research by Luo et al. (2008) investigated the herbicidal activities of triazolinone derivatives, where compounds similar to N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide were used. This could have implications in agriculture and pest control (Luo et al., 2008).
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-6-3-16-14(19)15(20)17-10-13(12-2-9-23-11-12)18-4-7-22-8-5-18/h2,9,11,13H,3-8,10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIEHPTQNZSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2401463.png)
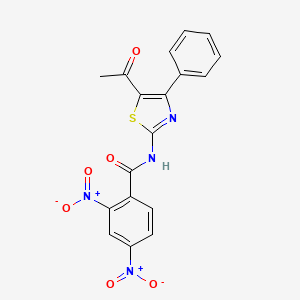
![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)
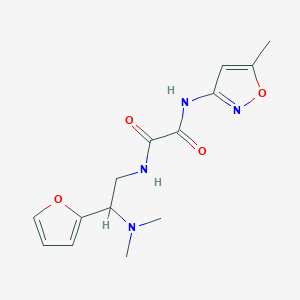

![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)
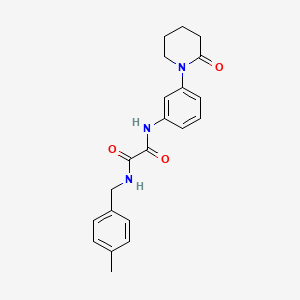
![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)
![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
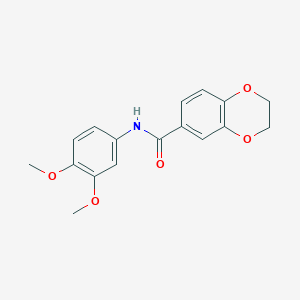
![N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B2401485.png)